hCE2 versus hCE1 Isoform Selectivity: >1,000-Fold Discrimination
In a controlled in vitro panel, 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide inhibited human carboxylesterase 2 (hCE2) with an IC50 of 20 nM, while its potency against human carboxylesterase 1 (hCE1) was 20,400 nM, yielding a selectivity window of 1,020-fold [1]. The IC50 values were determined in human liver microsome preparations using fluorescein diacetate (hCE2) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (hCE1) as substrates after 10 min pre-incubation. In the same assay system, the reference anti-diarrheal agent loperamide – a clinically used hCE2 inhibitor – displays an IC50 of approximately 2,700 nM against hCE2, meaning CAS 941967-94-8 is roughly 135-fold more potent [2]. This magnitude of isoform discrimination is not observed for the des-acetyl analogue or for the pyridin-4-ylmethyl regioisomer, for which no comparable selectivity data have been reported in curated databases.
| Evidence Dimension | hCE2 vs. hCE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hCE2 IC50 = 20 nM; hCE1 IC50 = 20,400 nM |
| Comparator Or Baseline | Loperamide: hCE2 IC50 ≈ 2,700 nM (class-level reference); des-acetyl analogue: no reported selectivity data |
| Quantified Difference | hCE2/hCE1 selectivity ratio = 1,020-fold for target compound; ~135-fold greater hCE2 potency than loperamide |
| Conditions | Human liver microsomes; fluorescein diacetate substrate for hCE2, 2-(2-benzoyl-3-methoxyphenyl)benzothiazole for hCE1; 10 min pre-incubation at 37°C |
Why This Matters
A >1,000-fold selectivity window against hCE1 minimizes off-target hydrolysis of hCE1-substrate prodrugs (e.g., oseltamivir, clopidogrel), making the compound uniquely suited for selective hCE2 pharmacological studies without confounding hCE1 interference.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): Affinity Data – IC50 hCE2 = 20 nM, IC50 hCE1 = 2.04E+4 nM. Dalian Institute of Chemical Physics / ChEMBL curation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 (accessed 2026-05-09). View Source
- [2] Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5′-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1011–1016. https://doi.org/10.1124/jpet.104.081265 View Source
